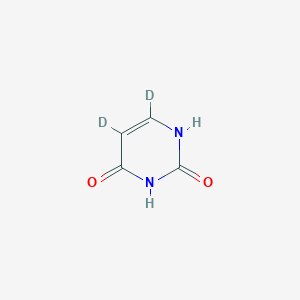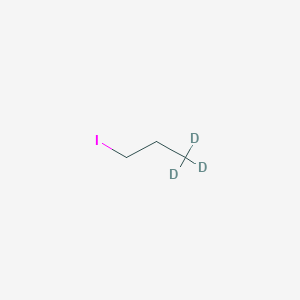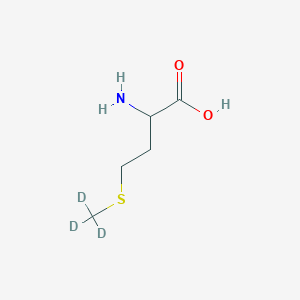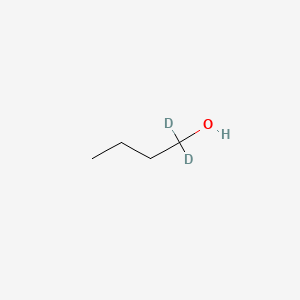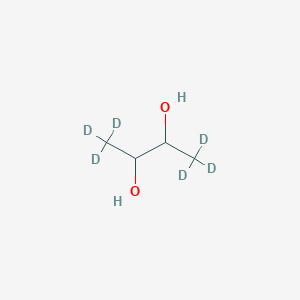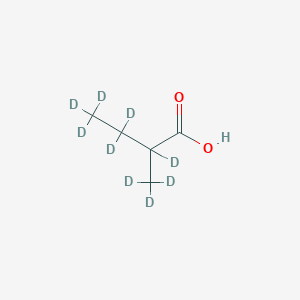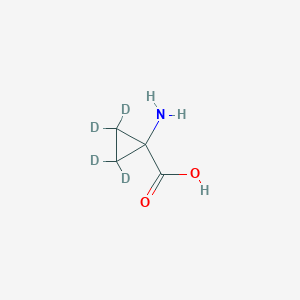
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid
Descripción general
Descripción
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid is a deuterated analog of 1-aminocyclopropane-1-carboxylic acid. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium atoms replace the hydrogen atoms in the cyclopropane ring, providing a distinct mass difference that can be detected using various analytical techniques.
Mecanismo De Acción
Target of Action
The primary target of 1-Aminocyclopropane-1-carboxylic acid-d4 (ACC-d4) is the N-methyl-D-aspartate (NMDA) receptor glycine modulatory site . ACC-d4 mimics the effects of glycine on the NMDA receptor ion channel and blocks 3H-glycine binding to rat forebrain membrane .
Mode of Action
ACC-d4 acts as a partial agonist at the NMDA receptor glycine modulatory site . It mimics the effects of glycine, a neurotransmitter, on the NMDA receptor ion channel, thereby influencing the transmission of neuronal signals .
Biochemical Pathways
ACC-d4 is involved in the biosynthesis of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This process is known as the Yang cycle . ACC-d4 also plays a signaling role independent of ethylene biosynthesis .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . This could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of ACC-d4, impacting its bioavailability .
Result of Action
ACC-d4 has several effects at the molecular and cellular levels. It serves as a precursor for the plant hormone ethylene, regulating a wide range of developmental processes and responses to biotic and abiotic stresses . It also exhibits ethylene-independent signaling, playing a critical role in pollination and seed production . In the mammalian nervous system, ACC-d4 acts as a partial agonist at the NMDA receptor glycine modulatory site, influencing neuronal signal transmission .
Action Environment
The action of ACC-d4 can be influenced by various environmental factors. For instance, soil microorganisms can use ACC as a source of nitrogen and carbon . Incubating soils with ACC has been shown to induce the gene abundance encoding ACC-deaminases, potentially promoting plant growth and stress tolerance . Furthermore, the efficacy and stability of ACC-d4 could be affected by factors such as temperature, pH, and the presence of other chemical substances in the environment.
Análisis Bioquímico
Biochemical Properties
1-Aminocyclopropane-1-carboxylic acid-d4 is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . It interacts with enzymes such as ACS and ACO, playing a crucial role in the ethylene biosynthesis pathway .
Cellular Effects
1-Aminocyclopropane-1-carboxylic acid-d4 has profound effects on various types of cells and cellular processes. It influences cell function by regulating the production of the plant hormone ethylene . It also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .
Molecular Mechanism
The molecular mechanism of 1-Aminocyclopropane-1-carboxylic acid-d4 involves its conversion from SAM by ACS, followed by its oxidation to ethylene by ACO . This process involves binding interactions with these enzymes, leading to changes in gene expression and the production of ethylene .
Metabolic Pathways
1-Aminocyclopropane-1-carboxylic acid-d4 is involved in the ethylene biosynthesis pathway . It interacts with enzymes such as ACS and ACO in this pathway .
Subcellular Localization
The subcellular localization of 1-Aminocyclopropane-1-carboxylic acid-d4 is mainly in the cytosol of plant tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids with various functional groups.
Aplicaciones Científicas De Investigación
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of labeled compounds for various industrial applications.
Comparación Con Compuestos Similares
1-Aminocyclopropane-2,2,3,3-d4-carboxylic acid can be compared with other similar compounds such as:
1-Aminocyclopropane-1-carboxylic acid: The non-deuterated analog, commonly used in plant biology as a precursor to the plant hormone ethylene.
Methyl 1-aminocyclopropanecarboxylate hydrochloride: A derivative used in synthetic chemistry.
Ethyl 1-aminocyclopropanecarboxylate hydrochloride: Another derivative with applications in organic synthesis.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical studies and research applications.
Propiedades
IUPAC Name |
1-amino-2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/i1D2,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJPWUMXBYXFCZ-LNLMKGTHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1(C(=O)O)N)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84392-07-4 | |
| Record name | 1-AMINOCYCLOPROPANE-2,2,3,3-D4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


